

Investigating the amino acid sequence of Decapeptide-4

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Compound of Interest

Compound Name: Decapeptide-4

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An In-Depth Technical Guide to Decapeptide-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decapeptide-4, a synthetic peptide with the amino acid sequence Cys-Asp-Leu-Arg-Arg-Leu-Glu-Met-Tyr-Cys, has garnered significant interest in the fields of dermatology and regenerative medicine. Functioning as a biomimetic of Insulin-like Growth Factor 1 (IGF-1), it plays a crucial role in modulating cellular processes related to skin aging and regeneration. This technical guide provides a comprehensive overview of the amino acid sequence of **Decapeptide-4**, its synthesis and purification, its biological functions with a focus on extracellular matrix protein synthesis, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

Decapeptide-4 is a ten-amino-acid peptide that has emerged as a promising agent in anti-aging and skin care formulations. Its primary mechanism of action involves mimicking the effects of Insulin-like Growth Factor 1 (IGF-1), a key regulator of cell growth, proliferation, and differentiation.^[1] By binding to the IGF-1 receptor, **Decapeptide-4** triggers downstream signaling cascades that stimulate the production of essential extracellular matrix (ECM) proteins, such as collagen and elastin, thereby improving skin elasticity and reducing the appearance of wrinkles.^[1] This guide delves into the technical aspects of **Decapeptide-4**,

providing researchers and drug development professionals with the foundational knowledge required for its investigation and application.

Amino Acid Sequence and Physicochemical Properties

The primary structure of **Decapeptide-4** consists of the following ten amino acids:

Cys - Asp - Leu - Arg - Arg - Leu - Glu - Met - Tyr - Cys

This sequence includes two cysteine residues, which can form a disulfide bridge, contributing to the peptide's conformational stability. The presence of both acidic (Asp, Glu) and basic (Arg) amino acids, along with hydrophobic (Leu, Met) and aromatic (Tyr) residues, contributes to its overall physicochemical properties and its ability to interact with the IGF-1 receptor.

Table 1: Physicochemical Properties of **Decapeptide-4**

Property	Value	Reference
Amino Acid Sequence	Cys-Asp-Leu-Arg-Arg-Leu-Glu-Met-Tyr-Cys	[1]
One-Letter Code	CDLRRLEMYC	[2][3][4]
Molecular Formula	C ₅₉ H ₉₇ N ₁₇ O ₁₉ S ₂	Calculated
Molecular Weight	1368.6 g/mol	Calculated
Purity (typical)	>95%	Commercially available data
Solubility	Soluble in water	Commercially available data

Synthesis and Purification

The synthesis of **Decapeptide-4** is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a widely used method for the chemical synthesis of peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Decapeptide-4

This protocol outlines the manual synthesis of **Decapeptide-4** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

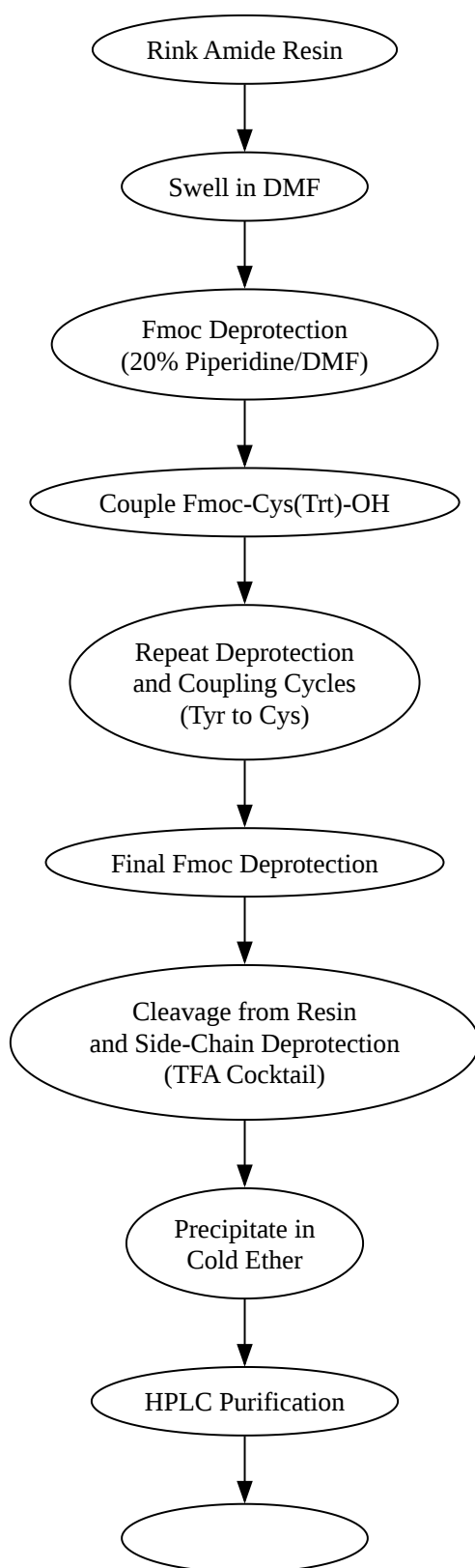
Materials:

- Fmoc-Cys(Trt)-OH and other Fmoc-protected amino acids (Asp(OtBu), Leu, Arg(Pbf), Glu(OtBu), Met, Tyr(tBu))
- Rink Amide resin
- Coupling reagents (e.g., HBTU, HOBt)
- Base (e.g., DIPEA)
- Deprotection reagent (20% piperidine in DMF)
- Solvents (DMF, DCM)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
- First Amino Acid Coupling:
 - Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
 - Wash the resin with DMF.
 - Couple Fmoc-Cys(Trt)-OH to the resin using a coupling agent like HBTU/HOBt in the presence of DIPEA.

- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Tyr, Met, Glu, Leu, Arg, Arg, Leu, Asp, Cys).
- Final Deprotection: Remove the final Fmoc group from the N-terminal cysteine.
- Cleavage and Side-Chain Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[\[1\]](#)
- Precipitation and Washing:
 - Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
 - Centrifuge to pellet the peptide and wash with cold ether.
- Drying: Dry the crude peptide under vacuum.



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Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reverse-phase HPLC (RP-HPLC).

Materials:

- Crude **Decapeptide-4**
- RP-HPLC system with a C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Lyophilizer

Procedure:

- Sample Preparation: Dissolve the crude peptide in Mobile Phase A.
- Chromatography:
 - Inject the sample onto the C18 column.
 - Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes).[\[5\]](#)[\[6\]](#)
 - Monitor the elution profile at 220 nm.
- Fraction Collection: Collect the fractions corresponding to the major peak.
- Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified **Decapeptide-4** as a white powder.[\[5\]](#)[\[6\]](#)

Biological Function and Efficacy

Decapeptide-4 exerts its biological effects primarily through its interaction with the IGF-1 receptor, leading to the stimulation of fibroblast proliferation and the synthesis of key extracellular matrix proteins.

Fibroblast Proliferation

While specific dose-response data for **Decapeptide-4** on human dermal fibroblast proliferation is not readily available in peer-reviewed literature, studies on similar peptides and growth factors suggest a dose-dependent increase in cell proliferation.^{[7][8]}

Table 2: Hypothetical Dose-Response of **Decapeptide-4** on Human Dermal Fibroblast Proliferation (Illustrative)

Decapeptide-4 Concentration (µg/mL)	Fibroblast Proliferation (% of Control)
0 (Control)	100
0.1	115
1	135
10	160
100	155 (potential saturation/downregulation)

Note: This data is illustrative and should be experimentally determined.

Stimulation of Extracellular Matrix Synthesis

Decapeptide-4 has been shown to stimulate the synthesis of collagen and elastin by dermal fibroblasts.^[1] This leads to an improvement in skin elasticity and a reduction in the appearance of fine lines and wrinkles.

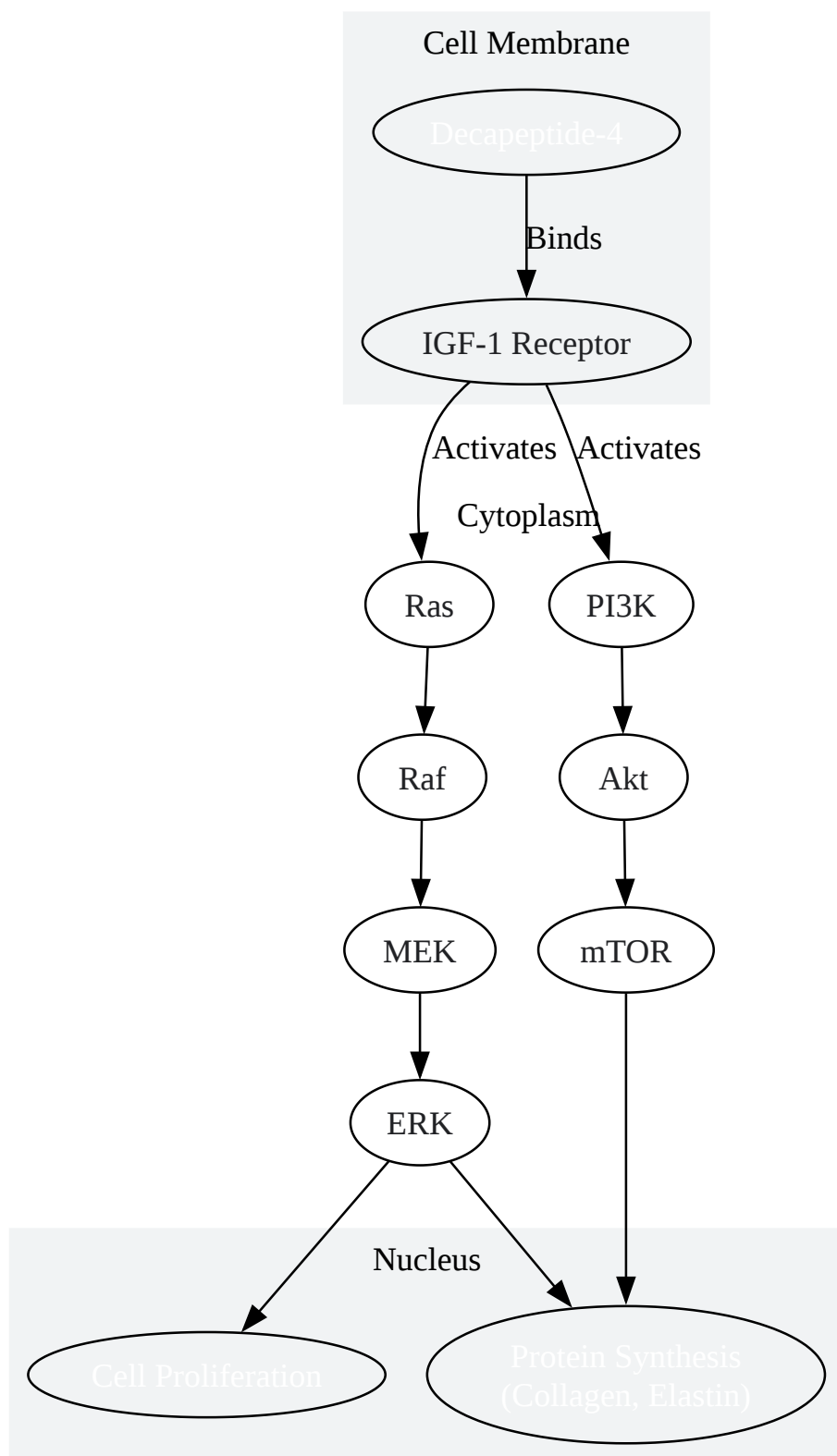
Table 3: Effect of **Decapeptide-4** on Extracellular Matrix Gene Expression in Human Dermal Fibroblasts (Illustrative Quantitative Data)

Gene	Treatment	Fold Change in mRNA Expression (vs. Control)
COL1A1 (Collagen Type I)	Decapeptide-4 (10 µg/mL)	1.8
ELN (Elastin)	Decapeptide-4 (10 µg/mL)	1.5

Note: This data is illustrative and should be determined experimentally via methods such as RT-qPCR.[\[9\]](#)[\[10\]](#)

Signaling Pathway Modulation

Decapeptide-4, by binding to the IGF-1 receptor, activates intracellular signaling cascades, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways.



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PI3K/Akt/mTOR Pathway

Activation of the IGF-1 receptor by **Decapeptide-4** leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, can activate the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis. This pathway is crucial for the **Decapeptide-4**-induced increase in collagen and elastin production.

MAPK/ERK Pathway

The binding of **Decapeptide-4** to the IGF-1 receptor can also activate the Ras-Raf-MEK-ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway. The final effector in this pathway, Extracellular signal-regulated kinase (ERK), translocates to the nucleus and activates transcription factors that promote cell proliferation and survival.

Experimental Protocol: Western Blot Analysis of Akt and ERK Phosphorylation

This protocol describes the detection of phosphorylated (activated) Akt and ERK in human dermal fibroblasts treated with **Decapeptide-4**.

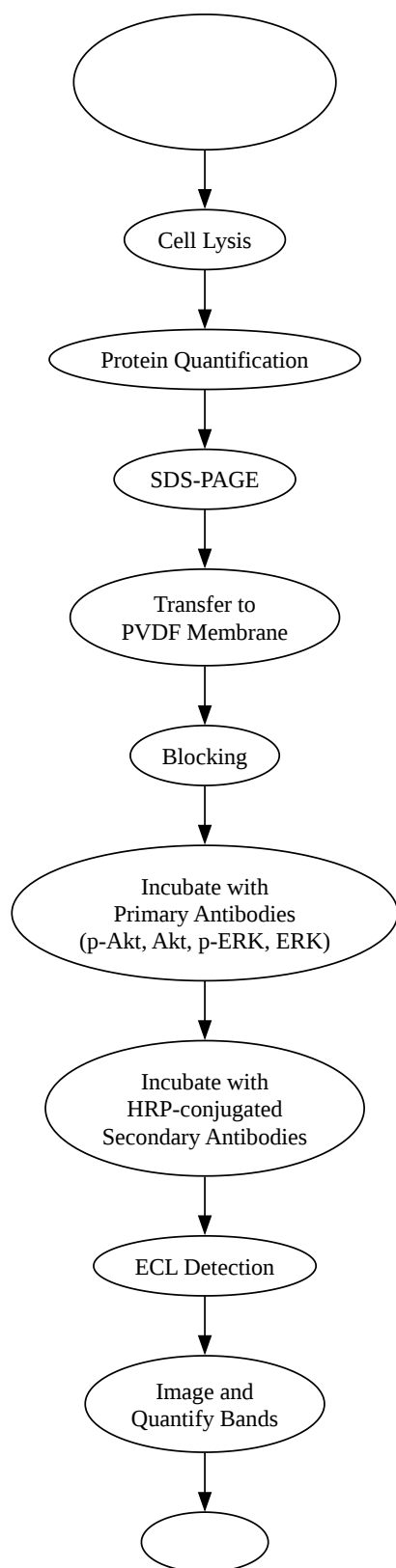
Materials:

- Human dermal fibroblasts
- **Decapeptide-4**
- Cell lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

- HRP-conjugated secondary antibodies
- ECL detection reagents and imaging system

Procedure:

- Cell Culture and Treatment: Culture human dermal fibroblasts to 70-80% confluency. Treat cells with various concentrations of **Decapeptide-4** for a specified time.
- Cell Lysis: Lyse the cells in ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - Block the membrane with blocking buffer.[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt and ERK.[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - Wash and incubate with HRP-conjugated secondary antibodies.
- Detection and Quantification:
 - Detect the chemiluminescent signal using an imaging system.
 - Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.



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Conclusion

Decapeptide-4 is a synthetic peptide with a well-defined amino acid sequence that holds significant promise in the field of skin regeneration and anti-aging. Its mechanism of action, centered on mimicking IGF-1 and activating the PI3K/Akt and MAPK/ERK signaling pathways, provides a strong rationale for its use in stimulating fibroblast proliferation and extracellular matrix synthesis. The detailed protocols provided in this guide for its synthesis, purification, and functional analysis are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical and cosmetic industries, facilitating further investigation into the full therapeutic potential of this intriguing decapeptide. Further research is warranted to establish a more comprehensive quantitative understanding of its efficacy and to explore its potential in various clinical applications.

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